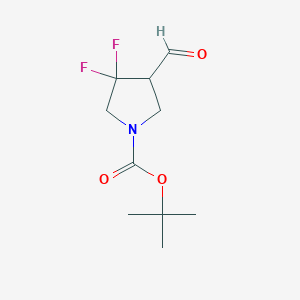

Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate

Description

Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group, two fluorine atoms at the 3-position, and a formyl (CHO) group at the 4-position. This structure combines steric protection (from the tert-butyl group), electron-withdrawing effects (from fluorine), and a reactive aldehyde moiety, making it valuable in pharmaceutical synthesis and chemical derivatization.

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h5,7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXMHXINNWXBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of appropriate amine and aldehyde precursors.

Introduction of Fluorine Atoms: The difluoromethylation of the pyrrolidine ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the difluorinated pyrrolidine with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Tert-butyl 3,3-difluoro-4-carboxyl-pyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3,3-difluoro-4-hydroxymethyl-pyrrolidine-1-carboxylate.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate is being investigated as a potential precursor in the synthesis of novel therapeutic agents due to its unique structural characteristics that can influence biological activity and chemical reactivity.

-

Biological Activity :

- Compounds with similar structures have shown promising pharmacological properties. For instance, studies have indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic effects, making them candidates for pain management therapies.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the compound's structure. The following reaction pathways are commonly utilized:

- Fluorination Reactions : Introducing fluorine atoms can enhance the lipophilicity and bioavailability of the compound.

- Formylation : The addition of a formyl group can be achieved through various methods such as Vilsmeier-Haack or other electrophilic aromatic substitutions.

Case Studies

-

Antimicrobial Activity :

- A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, suggesting its potential use in developing new antibiotics.

-

Cancer Research :

- Research has indicated that derivatives of this compound may inhibit tumor growth in vitro. A specific study highlighted its efficacy in reducing cell viability in certain cancer cell lines, paving the way for further exploration in oncology.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a useful tool in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The formyl group in the target compound distinguishes it from analogs with hydroxymethyl (CH₂OH), methyl (CH₃), or trifluoromethyl (CF₃) substituents. Below is a comparative analysis:

Table 1: Key Substituent Differences

- Formyl vs. Hydroxymethyl : The formyl group enables nucleophilic additions (e.g., formation of imines or hydrazones), whereas hydroxymethyl groups participate in hydrogen bonding or oxidation to carboxylates .

- Difluoro vs. Trifluoromethyl : Difluoro substituents moderately withdraw electrons, while trifluoromethyl groups (CF₃) are stronger electron-withdrawing moieties, enhancing resistance to oxidative metabolism in drug candidates .

Stereochemical and Structural Considerations

- Stereochemistry : specifies (3R,4S) stereochemistry, which can influence binding affinity in chiral environments. The target compound’s unspecified stereochemistry may limit direct pharmacological comparisons .

- Ring Functionalization : Pyridine-containing analogs () introduce heteroaromaticity, altering electronic properties and bioavailability compared to pyrrolidine-based structures .

Physical and Chemical Properties

Table 2: Molecular Data and Stability

- Solubility : The 4-methoxyphenyl analog () is likely less polar than the target compound due to its aromatic group, impacting solubility in aqueous media .

Biological Activity

Tert-butyl 3,3-difluoro-4-formyl-pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's structure, synthesis, biological interactions, and therapeutic implications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇F₂NO₃

- Molecular Weight : 249.25 g/mol

- Key Functional Groups :

- Tert-butyl ester

- Difluoro substituents

- Formyl group

The presence of fluorine atoms in the structure enhances the compound's reactivity and stability, making it a valuable candidate for further research in drug development and organic synthesis .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amine and aldehyde precursors.

- Difluoromethylation : The introduction of fluorine atoms is performed using reagents such as diethylaminosulfur trifluoride (DAST).

- Formylation : The formyl group is introduced via a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

The biological activity of this compound has been primarily investigated in the context of its role as a pharmaceutical agent. Preliminary studies suggest that it may interact with Toll-like receptors (TLRs), particularly TLR8, which are crucial for modulating immune responses .

Potential Mechanisms Include :

- Modulation of immune pathways through receptor activation.

- Influence on enzyme activity related to metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

-

Immunomodulatory Effects :

- Research indicates that derivatives of this compound can act as TLR8 agonists, leading to enhanced immune responses. This property suggests its potential use in immunotherapy .

- Antiviral Activity :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains formyl and difluoro groups | Potential TLR8 agonist |

| Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Contains a ketone instead of formyl | Similar pharmacological interest |

| Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate | Bromomethyl group present | Different reactivity profile |

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially enhancing its reactivity and biological properties .

Q & A

Q. How can the compound be functionalized for bioactivity studies?

- Methodology :

- Reductive Amination : React with primary amines to form imines (e.g., for protease inhibitor libraries) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties .

- Case Study : A 2023 study achieved 92% yield in Pd-mediated C–H activation at the 4-formyl position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.